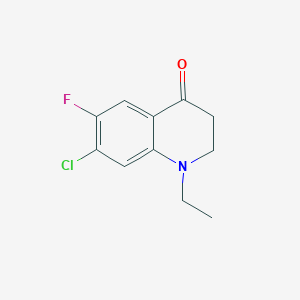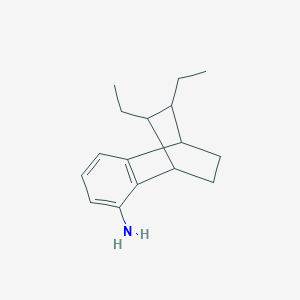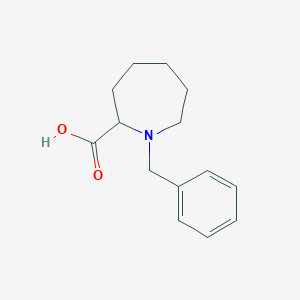
N-(7-Methoxy-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-Methoxy-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide is a chemical compound with the molecular formula C11H10N2O4. It is known for its role as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting cancer cells. This compound is characterized by its white to yellow crystalline appearance and is soluble in solvents like DMSO and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Methoxy-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide typically involves the reaction of 6-hydroxy-7-methoxy-4-quinazolinone with acetic anhydride in the presence of pyridine. The reaction is carried out at elevated temperatures, around 100°C, and involves refluxing for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis process is scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure maximum yield and purity. The use of automated systems for temperature control and reagent addition helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
N-(7-Methoxy-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines or thiols; reactions are conducted in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce dihydroquinazolinone compounds .
Scientific Research Applications
N-(7-Methoxy-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential inhibitory effects on enzymes like VEGFR-2 and HDAC, which are involved in cancer cell proliferation.
Medicine: Investigated for its role in the development of anti-cancer drugs, particularly those targeting breast cancer cells.
Mechanism of Action
The mechanism of action of N-(7-Methoxy-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide involves its interaction with specific molecular targets such as VEGFR-2 and HDAC. By inhibiting these enzymes, the compound can disrupt signaling pathways that are crucial for cancer cell growth and survival. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another quinazoline derivative used as an EGFR inhibitor in cancer treatment.
Poziotinib: A pan-HER inhibitor with a similar quinazoline structure.
Erlotinib: An EGFR inhibitor used in the treatment of non-small cell lung cancer.
Uniqueness
N-(7-Methoxy-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide is unique due to its specific inhibitory activity against VEGFR-2 and HDAC, making it a valuable intermediate in the synthesis of targeted anti-cancer therapies. Its versatility in undergoing various chemical reactions also adds to its significance in pharmaceutical research and development .
Properties
IUPAC Name |
N-(7-methoxy-4-oxo-3H-quinazolin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-6(15)14-9-3-7-8(4-10(9)17-2)12-5-13-11(7)16/h3-5H,1-2H3,(H,14,15)(H,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGNQEVEOAPZII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C2C(=C1)C(=O)NC=N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-(Furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11877879.png)



![isoindolo[2,1-b]isoquinolin-5(7H)-one](/img/structure/B11877903.png)
![5,5-Difluoro-5a-methyl-1H,4H,4aH,5H,5aH,6H-cyclopropa[f]indazole-3-carboxylic acid](/img/structure/B11877905.png)



